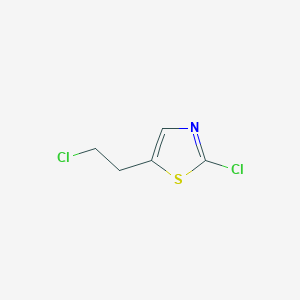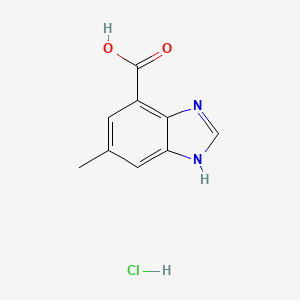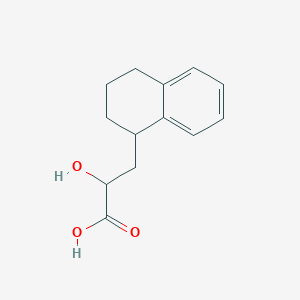
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid: is a compound with the following chemical structure:
C13H16O3
It belongs to the class of indole derivatives, which are aromatic compounds containing the indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it is crystalline and colorless, with a specific odor .
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.
Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
化学反応の分析
Types of Reactions::
Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
- Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
- Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.
Pharmacophore: Serves as a pharmacophore in drug design.
Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.
Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.
Pharmaceuticals: Potential for drug development.
Agrochemicals: Used in plant growth regulators.
作用機序
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.
類似化合物との比較
While this compound’s uniqueness lies in its tetrahydronaphthalene moiety, other indole derivatives share similar pharmacophores. Notable examples include tryptophan, LSD, and strychnine .
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16) |
InChIキー |
MHLBISFYFXKQHR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


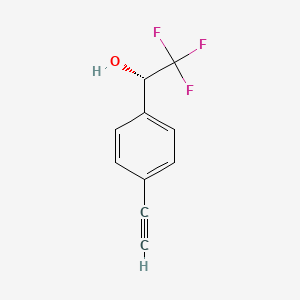
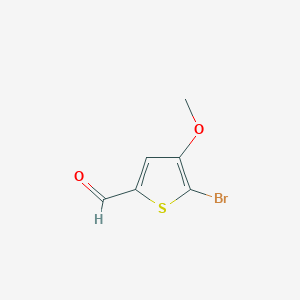
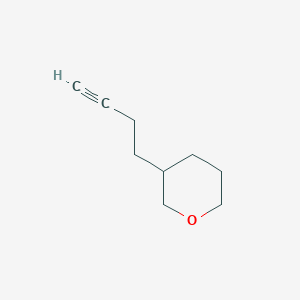
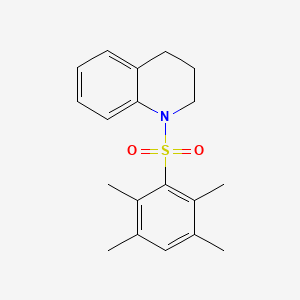
![tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers](/img/structure/B13578796.png)
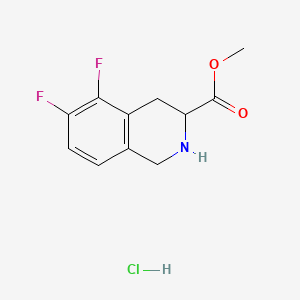
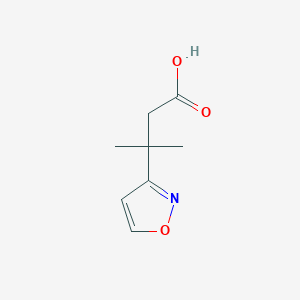
![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
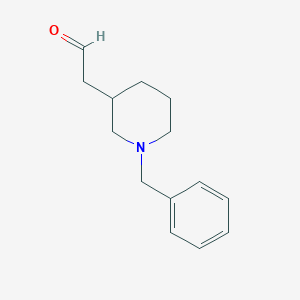
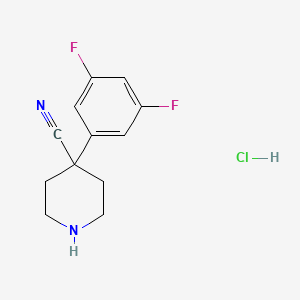
![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
